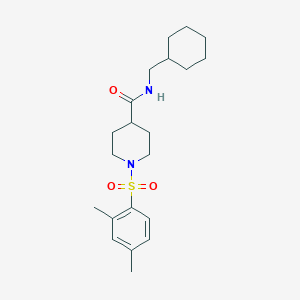![molecular formula C7H5F2N3 B15317992 3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)
3-(Difluoromethyl)imidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a difluoromethyl group attached to an imidazo[1,5-a]pyrazine scaffold.
Preparation Methods
The synthesis of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,5-a]pyrazine ring . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-(Difluoromethyl)imidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Difluoromethyl)imidazo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
3-(Difluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the position and nature of substituents.
Difluoromethyl-substituted heterocycles: These compounds have a difluoromethyl group attached to different heterocyclic scaffolds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5F2N3 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-(difluoromethyl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H |
InChI Key |
HODXMADFFNXMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(F)F)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride](/img/structure/B15317924.png)
![tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate](/img/structure/B15317934.png)









